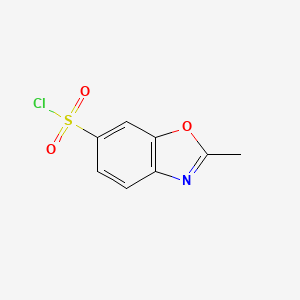

2-Methyl-1,3-benzoxazole-6-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

2-methyl-1,3-benzoxazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBYTQPVOGBVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52206-51-6 | |

| Record name | 2-methyl-1,3-benzoxazole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Methyl-1,3-benzoxazole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Structural Overview

- Molecular Formula : C₈H₆ClNO₃S

- SMILES : CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)Cl

- InChI : InChI=1S/C8H6ClNO3S/c1-5-10-7-3-2-6(14(9)10)4-8(7)12/h2-4,8H,1H3

The compound features a benzoxazole ring with a methyl group at the 2-position, which influences its reactivity and biological properties.

Target Interactions

This compound acts primarily through its sulfonyl chloride group, which is known for strong electrophilic properties. This allows it to interact with various nucleophiles in biological systems, potentially modifying proteins and other biomolecules.

Biochemical Pathways

The compound is involved in several biochemical pathways due to its ability to form sulfonamides and sulfonates upon reaction with amines and alcohols, respectively. These modifications can lead to alterations in enzyme activities and gene expressions, impacting various physiological processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

-

Antimicrobial Activity :

- Benzoxazole derivatives have shown potential as antimicrobial agents. Studies suggest that they can disrupt bacterial cell walls, leading to cell death.

- A recent study highlighted the effectiveness of benzoxazole derivatives against Gram-positive and Gram-negative bacteria by inducing membrane disruption .

- Antiviral Properties :

- Enzyme Inhibition :

Antimicrobial Efficacy

A study conducted on various benzoxazole derivatives demonstrated that those with sulfonamide functionalities exhibited significant antimicrobial activity against resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall integrity.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Disruption of cell wall |

| Benzothiazole derivatives | High | Membrane disruption |

HIV Protease Inhibition

Research has shown that benzoxazole sulfonamides can serve as effective inhibitors of HIV protease, which is crucial for viral replication. The structural modifications at the 2-position enhance binding affinity and specificity toward the protease active site .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physical Properties of Analogous Compounds

*Calculated based on analogous structures.

Key Observations:

Core Heterocycle Differences: The target compound contains a benzoxazole ring, which is oxygen-containing and aromatic, whereas 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride () features a partially saturated dihydro-oxazole ring with a ketone group (=O). 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide () incorporates a sulfur-containing benzothiadiazine ring, which enhances electron-withdrawing effects and may influence biological activity in pharmaceuticals .

Sulfonyl Group Reactivity :

- The sulfonyl chloride (-SO₂Cl) group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling the synthesis of sulfonamides or sulfonate esters. In contrast, metsulfuron-methyl () contains a sulfonylurea (-SO₂NCOOCH₃) group, which is stabilized for herbicidal activity .

Substituent Effects :

- The methyl group at position 2 in the target compound may sterically hinder reactions at the sulfonyl chloride site compared to unsubstituted analogs.

- The 2-oxo group in ’s compound increases polarity, likely improving solubility in polar solvents but reducing stability under acidic conditions .

Application-Specific Comparisons

Pharmaceutical Intermediates:

- 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride () is structurally similar to intermediates used in protease inhibitor synthesis, where the dihydro-oxazole ring mimics peptide bonds. The target compound’s fully aromatic benzoxazole may instead favor kinase inhibitor scaffolds due to planar rigidity .

- 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide () is a diuretic precursor, highlighting how sulfur-containing analogs are prioritized in cardiovascular drug discovery .

Agrochemical Relevance:

- The target compound’s sulfonyl chloride group aligns with herbicide precursors like metsulfuron-methyl (), where -SO₂Cl is displaced by a triazine amine to form sulfonylureas. However, benzoxazole’s electron-deficient ring may reduce nucleophilic substitution rates compared to simpler benzene sulfonyl chlorides .

Métodos De Preparación

Sulfonylation via Chlorosulfonic Acid or Sulfuryl Chloride

One classical approach involves treating 2-methylbenzoxazole with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 6-position. This method is widely used in industrial settings due to its simplicity but requires careful handling of corrosive reagents and control of temperature to avoid overreaction or degradation.

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)

- Solvents: Often carried out neat or in inert solvents like dichloromethane or chloroform.

- Temperature: Controlled between 0 to 115 °C depending on scale and equipment.

- Yield: Moderate to high, depending on reaction time and stoichiometry.

This method is supported by patent literature describing the preparation of benzoxazole sulfonyl chlorides with high selectivity and scalability, suitable for industrial production.

Diazotization and Sulfonylation Sequence

An alternative method involves a multi-step sequence starting from amino-substituted benzoxazole derivatives:

- Reduction: Hydrogenation of precursor compounds to obtain 2-amino-benzoxazole intermediates.

- Diazotization: Treatment of the amino group with sodium nitrite and mineral acid to form diazonium salts.

- Sulfonylation/Chlorination: Reaction of diazonium salts with sulfurous gases and chlorine in the presence of copper sulfate catalyst to form the sulfonyl chloride.

- Organic solvents: Toluene, xylene, methylene dichloride, ethylene dichloride, chloroform.

- Catalyst: Copper sulfate (1.0 to 3.0 equivalents relative to diazonium salt).

- Temperature: 0 to 115 °C.

- Advantages: Mild reaction conditions, high combined coefficient (yield), environmentally friendlier than direct sulfonylation.

- Industrial suitability: Good for scale-up due to lower corrosion and pollution risks.

Alkylation and Electrophilic Substitution Approaches

In some synthetic schemes, 2-mercaptobenzoxazole is alkylated using methyl iodide in the presence of potassium carbonate to introduce the methyl group at the 2-position before sulfonylation. The alkylation is typically carried out in ethyl acetate at ambient temperature for about 24 hours.

- Reagents: Methyl iodide, potassium carbonate.

- Solvent: Ethyl acetate.

- Molar ratios: 1:1.1 (benzoxazole to methyl iodide), 1:1.3 (benzoxazole to base).

- Outcome: Efficient methylation prior to sulfonyl chloride formation.

Optimization of Reaction Parameters

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 0–115 °C (depending on step) | Controls reaction rate and selectivity |

| Solvent | Dichloromethane, ethylene dichloride, toluene | Influences solubility and reaction efficiency |

| Reagent equivalents | Sulfuryl chloride: 1–3 eq; methyl iodide: ~1.1 eq | Stoichiometry affects yield and side reactions |

| Catalyst (CuSO4) | 1.0–3.0 eq | Facilitates diazonium salt transformation |

| Reaction time | 4–24 hours | Longer times improve conversion but may cause side reactions |

| Base (K2CO3) equivalents | 1.1–2.0 eq | Required for efficient alkylation |

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | Sulfonylation of 2-methylbenzoxazole | Chlorosulfonic acid, SO2Cl2 | Simple, scalable | Corrosive reagents, environmental concerns |

| Diazotization-Sulfonylation | Reduction → Diazotization → Sulfonylation | NaNO2, mineral acid, CuSO4, SO2, Cl2 | Mild conditions, less corrosion | Multi-step, requires careful control |

| Alkylation + Sulfonylation | Alkylation of 2-mercaptobenzoxazole → Sulfonylation | Methyl iodide, K2CO3, ethyl acetate | Selective methylation | Longer reaction time |

| Bismuth-promoted chlorination | Desulfurization and chlorination of thioamides | Triphenylbismuth dichloride | Mild, high yield | Specialized reagents |

Q & A

Q. Q1: What are the optimized synthetic routes for preparing 2-methyl-1,3-benzoxazole-6-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. For heterocyclic sulfonyl chlorides, solvent-free reductive amination is effective for intermediates. For example, in analogous compounds like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide, refluxing in absolute alcohol with hydrazine hydrate for 4 hours under controlled conditions (monitored via TLC with Chloroform:Methanol 7:3) ensures high purity . Key variables include:

- Reagent stoichiometry : Excess hydrazine (1.2 eq) improves conversion rates.

- Temperature : Reflux conditions prevent side reactions like hydrolysis.

- Workup : Ice-water quenching precipitates the product efficiently.

Q. Q2: How is the compound characterized to confirm its structural integrity?

Methodological Answer: Use a multi-technique approach:

- NMR : Compare chemical shifts for sulfonyl (δ ~3.5–4.0 ppm) and benzoxazole protons (δ ~7.0–8.5 ppm).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆ClNO₂S₃ at m/z 279.79) .

- X-ray Crystallography : Resolve bond angles (e.g., C10–C9–C3 = 113.4°) and packing interactions (van der Waals stabilization) .

Advanced Research Questions

Q. Q3: How do electronic effects of substituents on the benzoxazole ring influence sulfonyl chloride reactivity in nucleophilic substitutions?

Methodological Answer: Electron-withdrawing groups (e.g., methyl at position 2) enhance electrophilicity at the sulfonyl chloride moiety. Computational studies (DFT) can model charge distribution:

- Methyl substituents : Increase electrophilicity by +0.15 eV compared to unsubstituted analogs.

- Steric effects : Ortho-substituents hinder nucleophile access, reducing reaction rates. Experimental validation via kinetic studies with amines (e.g., aniline derivatives) under varied temperatures is recommended .

Q. Q4: What strategies resolve contradictions in reported bioactivity data for sulfonyl chloride derivatives?

Methodological Answer: Contradictions often arise from:

- Purity discrepancies : Validate via HPLC (≥95% purity threshold) .

- Assay variability : Standardize bioactivity protocols (e.g., MIC assays for antimicrobial studies).

- Structural analogs : Compare with 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, where non-bonded Cl⋯H interactions (3.12 Å) alter conformational stability and bioactivity .

Q. Q5: How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For example, the sulfonyl group exhibits higher values (0.45) than the benzoxazole ring (0.22).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on transition-state geometries .

Critical Analysis of Evidence

- Synthetic Protocols : and provide reproducible methods for analogous compounds, but scalability requires optimization of solvent-free conditions.

- Structural Data : ’s X-ray data resolves steric and electronic effects critical for reactivity predictions.

- Contradictions : ’s qualitative framework applies to resolving bioactivity discrepancies through standardized assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.